Bortezomib trimer-d15

Description

Properties

Molecular Formula |

C57H69B3N12O9 |

|---|---|

Molecular Weight |

1113.8 g/mol |

IUPAC Name |

N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1/i7D,8D,9D,10D,11D,12D,13D,14D,15D,16D,17D,18D,19D,20D,21D |

InChI Key |

YVBHFXUJMLXLKP-AIXSHOBKSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@H](B2OB(OB(O2)[C@H](CC(C)C)NC(=O)[C@H](CC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])NC(=O)C4=NC=CN=C4)[C@H](CC(C)C)NC(=O)[C@H](CC5=C(C(=C(C(=C5[2H])[2H])[2H])[2H])[2H])NC(=O)C6=NC=CN=C6)CC(C)C)NC(=O)C7=NC=CN=C7)[2H])[2H] |

Canonical SMILES |

B1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bortezomib Trimer-d15: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental applications of Bortezomib trimer-d15. This deuterated analog of the proteasome inhibitor Bortezomib serves as a critical internal standard for pharmacokinetic and metabolic studies.

Chemical Structure and Properties

This compound is the deuterated, trimeric boroxine form of the dipeptide boronic acid analog, Bortezomib. In its solid, lyophilized state, it exists as a stable trimer.[1][2] However, upon dissolution in aqueous solutions, it readily converts to the monomeric boronic acid, the biologically active form.[1][2] The deuterium labeling on the phenyl rings makes it suitable for use as an internal standard in mass spectrometry-based quantification of Bortezomib.[1][2]

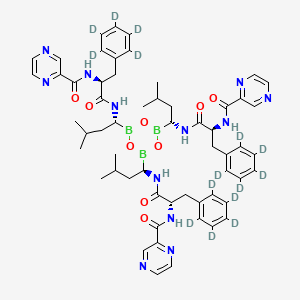

The chemical structure of this compound is depicted below:

IUPAC Name: N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]pyrazine-2-carboxamide[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅₇H₅₄D₁₅B₃N₁₂O₉ | [1] |

| Molecular Weight | 1113.8 g/mol | [1][3] |

| Exact Mass | 1113.6531135 Da | [3] |

| Appearance | White to light brown hygroscopic crystalline powder | [4] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Storage | Store at -20°C | [1] |

| Stability | ≥ 4 years at -20°C | Cayman Chemical |

Note on Analytical Data: Specific analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are batch-specific and should be obtained from the certificate of analysis provided by the supplier. A European Medicines Agency (EMA) public assessment report confirms that the structure of the non-deuterated trimer is confirmed by IR, ¹H and ¹³C NMR, UV, and mass spectrometry.[4]

Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway

Bortezomib's primary mechanism of action involves the potent and reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP).[5] The UPP is crucial for the degradation of ubiquitinated proteins, which plays a vital role in regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction.

Bortezomib primarily inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.[1][2] This inhibition prevents the degradation of pro-apoptotic factors and the inhibitor of NF-κB, IκBα. The stabilization of IκBα sequesters the NF-κB (p50/p65) complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes. This disruption of cellular homeostasis ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Bortezomib's inhibition of the proteasome leads to apoptosis.

Experimental Protocols

Representative Synthesis of this compound

The following is a representative, multi-step synthesis protocol for Bortezomib, adapted from patented chemical processes, with modifications for the incorporation of deuterium. This protocol is for informational purposes and should be adapted and optimized by qualified chemists. The synthesis of the deuterated L-phenylalanine starting material is a prerequisite.

Disclaimer: This is a representative synthetic scheme and has not been optimized. The handling of all reagents and intermediates should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

-

Coupling of N-(tert-butoxycarbonyl)-L-phenylalanine-d5 with (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethyl-hexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine:

-

Dissolve N-(tert-butoxycarbonyl)-L-phenylalanine-d5 and a suitable coupling agent (e.g., TBTU) in an appropriate aprotic solvent (e.g., dichloromethane).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) and the aminoboronate component.

-

Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.

-

Perform an aqueous workup and purify the resulting Boc-protected dipeptide boronate ester by chromatography.

-

-

Deprotection of the Boc Group:

-

Dissolve the Boc-protected intermediate in a suitable solvent (e.g., ethyl acetate).

-

Add a strong acid (e.g., HCl in dioxane) and stir at room temperature.

-

Monitor the reaction for the removal of the Boc protecting group.

-

Isolate the resulting amine salt by filtration or evaporation.

-

-

Coupling with Pyrazine-2-carboxylic Acid:

-

Dissolve the amine salt and pyrazine-2-carboxylic acid in an aprotic solvent.

-

Add a coupling agent (e.g., TBTU) and a base (e.g., diisopropylethylamine).

-

Stir the reaction at room temperature until completion.

-

Purify the resulting pinanediol ester of Bortezomib-d15 by standard procedures.

-

-

Deprotection and Trimerization:

-

Perform a transesterification reaction by treating the pinanediol ester with isobutylboronic acid in a biphasic system of a nonpolar organic solvent (e.g., hexane) and an acidic aqueous solution.

-

Separate the organic layer, basify, and concentrate to yield the Bortezomib-d15 monomer.

-

Crystallization from an anhydrous aprotic solvent (e.g., ethyl acetate) will yield the trimeric boroxine form, this compound.

-

Proteasome Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the proteasome in cell lysates.

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

Dilute the cell lysate to a working concentration in assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS).

-

Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to the diluted lysate.

-

Incubate the reaction at 37°C.

-

Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

-

The rate of increase in fluorescence is proportional to the proteasome activity.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of Bortezomib on cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of Bortezomib (or this compound, which will convert to the active monomer in the aqueous culture medium). Include a vehicle-only control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating a potential proteasome inhibitor and the logical relationship of its effects on the cell.

Caption: A typical experimental workflow for evaluating Bortezomib's effects.

Caption: The logical cascade of cellular events following Bortezomib treatment.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Bortezomib-d15 - Biochemicals - CAT N°: 22367 [bertin-bioreagent.com]

- 3. This compound | C57H69B3N12O9 | CID 145875778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Bortezomib Trimer-d15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib trimer-d15 is a deuterated, trimeric boroxine form of the proteasome inhibitor Bortezomib. In its solid, lyophilized state, Bortezomib exists as this cyclic anhydride trimer. Upon reconstitution and in an aqueous physiological environment, it rapidly hydrolyzes to its active monomeric boronic acid form. The "d15" designation indicates that the compound has been deuterated, a process of replacing hydrogen atoms with their heavier isotope, deuterium. This isotopic substitution is primarily employed to modify the pharmacokinetic profile of a drug, potentially affecting its metabolism and extending its half-life, but it does not alter the fundamental mechanism of action. Therefore, the biological activity of this compound is identical to that of Bortezomib.

Bortezomib is a pioneering therapeutic agent that reversibly inhibits the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. By disrupting this pathway, Bortezomib triggers a cascade of events within cancer cells, leading to cell cycle arrest and apoptosis. This document provides an in-depth exploration of the core mechanism of action of Bortezomib, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Data Presentation: Quantitative Efficacy of Bortezomib

The following tables summarize the quantitative data on the efficacy of Bortezomib in preclinical and clinical settings.

Table 1: Preclinical Activity of Bortezomib

| Parameter | Value | Cell Line/System | Reference |

| Proteasome Inhibition | |||

| Ki (20S proteasome) | 0.6 nM | ||

| IC50 (Chymotrypsin-like activity) | Median ~10 nM | Myeloma cell lines | |

| IC50 (Caspase-like activity) | Median ~200 nM | Myeloma cell lines | |

| IC50 (Trypsin-like activity) | Median >2000 nM | Myeloma cell lines | |

| Cytotoxicity (IC50/EC50) | |||

| NCI 60-cell line panel (average) | 7 nM | ||

| PC-3 (prostate cancer) | 100 nM (24h), 20 nM (48h) | ||

| B-cell lymphoma cell lines | 6 nM - 25 nM (72h) | ||

| Breast cancer cell lines | 5 nM - 1 µM (72h) | ||

| Ewing's sarcoma cell lines | 20 - 50 nM | ||

| B16F10 (melanoma) | 2.46 nM |

Table 2: Clinical Efficacy of Bortezomib in Mantle Cell Lymphoma (MCL)

| Study/Parameter | Value | Patient Population | Reference |

| PINNACLE Study (Relapsed/Refractory MCL) | |||

| Overall Response Rate (ORR) | 31% | 155 patients | |

| Complete Response (CR + CRu) | 8% | ||

| Median Duration of Response (DOR) | 9.3 months | ||

| Median Time to Progression (TTP) | 6.7 months | ||

| Median Overall Survival (OS) | 23.5 months | ||

| Phase III Study (Previously Untreated MCL) | |||

| Improvement in Progression-Free Survival (PFS) | 59% (vs. R-CHOP) | 487 patients |

Table 3: Clinical Efficacy of Bortezomib in Multiple Myeloma (MM)

| Study/Parameter | Value | Patient Population | Reference |

| APEX Trial (Relapsed MM) | |||

| Median Time to Progression (TTP) | 6.22 months | ||

| Phase II (Newly Diagnosed MM) | |||

| Objective Response Rate (ORR) | To be determined (at least 27/60 for promising result) | 60 patients | |

| Systematic Review (Relapsed/Refractory MM) | |||

| Improved Overall Survival (vs. dexamethasone) | p = 0.03 | ||

| Systematic Review (Previously Untreated MM) | |||

| Improved Time to Progression (vs. non-bortezomib regimen) | p < 0.001 |

Core Mechanism of Action: Proteasome Inhibition

The primary mechanism of action of Bortezomib is the potent and reversible inhibition of the 26S proteasome. This large, multi-catalytic protease complex is a cornerstone of the ubiquitin-proteasome pathway, which is responsible for the degradation of the majority of intracellular proteins. By targeting the chymotrypsin-like activity of the β5 subunit of the 20S catalytic core, Bortezomib prevents the degradation of numerous regulatory proteins. This disruption of protein homeostasis has several downstream consequences that collectively contribute to its anti-cancer effects.

Inhibition of the NF-κB Signaling Pathway

A key consequence of proteasome inhibition by Bortezomib is the stabilization of the inhibitor of κB (IκB). In many cancer cells, the transcription factor Nuclear Factor-kappa B (NF-κB) is constitutively active and promotes cell survival, proliferation, and angiogenesis by upregulating the expression of anti-apoptotic genes. The activation of NF-κB is dependent on the proteasomal degradation of its inhibitor, IκB. By preventing IκB degradation, Bortezomib sequesters NF-κB in the cytoplasm, thereby inhibiting its pro-survival signaling. However, it is noteworthy that in some contexts, Bortezomib has been observed to paradoxically activate the canonical NF-κB pathway, suggesting that its cytotoxic effects are not solely attributable to NF-κB inhibition.

Induction of Apoptosis

The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, is a central mechanism by which Bortezomib induces programmed cell death. Bortezomib treatment leads to the stabilization of several key regulators of apoptosis:

-

p53: The tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis, is stabilized, leading to the transcriptional activation of pro-apoptotic genes.

-

Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax, Bak, Noxa) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of the Bcl-2 family is shifted towards apoptosis. Bortezomib can upregulate the expression of pro-apoptotic members and prevent the degradation of others.

-

Caspase Activation: The accumulation of pro-apoptotic signals ultimately converges on the activation of the caspase cascade, leading to the execution of apoptosis. Bortezomib has been shown to induce the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).

Cell Cycle Arrest

Bortezomib induces cell cycle arrest, primarily at the G2-M transition, by preventing the degradation of key cell cycle regulatory proteins, such as cyclin-dependent kinase inhibitors (e.g., p21, p27). The accumulation of these proteins halts the progression of the cell cycle, preventing cancer cell proliferation.

Mandatory Visualizations

Caption: Bortezomib inhibits the 26S proteasome, leading to multiple downstream effects.

Isotopic Labeling of Bortezomib: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Significance, and Application in Drug Development

Bortezomib, a first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action, centered on the inhibition of the 26S proteasome, disrupts cellular protein homeostasis, leading to apoptosis in cancer cells.[1] To further elucidate its pharmacokinetics, metabolism, and mechanism of action, isotopically labeled versions of Bortezomib have become indispensable tools for researchers. This technical guide provides a comprehensive overview of the isotopic labeling of Bortezomib, its significance in drug development, and detailed insights into its biological pathways.

Significance of Isotopic Labeling

Isotopic labeling of pharmaceuticals like Bortezomib, by replacing certain atoms with their isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C or ¹⁴C), offers several advantages in research and development:

-

Metabolism and Pharmacokinetic Studies (ADME): Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies.[2][3] These studies are crucial for understanding a drug's fate in the body and are a key component of regulatory submissions.

-

Internal Standards for Bioanalysis: Stable isotope-labeled (SIL) compounds, such as deuterium-labeled Bortezomib, serve as ideal internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] They exhibit similar chemical and physical properties to the unlabeled drug, allowing for accurate quantification in complex biological matrices.

-

Mechanistic Studies: Isotopic labeling can be used to trace the metabolic fate of a drug and identify its metabolites. This information is vital for understanding potential drug-drug interactions and off-target effects.

-

Therapeutic Applications: Enrichment with specific isotopes can also confer therapeutic properties. For instance, ¹⁰B-enriched Bortezomib is being investigated for its potential in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.

Synthesis and Characterization of Isotopically Labeled Bortezomib

The synthesis of Bortezomib can be achieved through convergent or linear approaches.[6] The convergent synthesis, which involves coupling key intermediates, is often preferred due to its efficiency.[6] While detailed experimental protocols for the synthesis of various isotopically labeled Bortezomib analogues are often proprietary, the following sections outline the general strategies and available data.

Deuterium-Labeled Bortezomib ([²H]Bortezomib)

Deuterium-labeled Bortezomib, particularly Bortezomib-D3, is commonly used as an internal standard in LC-MS/MS assays for pharmacokinetic studies.[4] The synthesis involves introducing deuterium atoms at specific, non-exchangeable positions in the molecule.

Experimental Protocol (General Approach):

A common strategy for deuterium labeling involves the use of deuterated reagents at a specific step in the synthesis. For example, a deuterated reducing agent could be used to introduce deuterium atoms into one of the precursor molecules. The final steps would then follow the established synthesis route for unlabeled Bortezomib.[6][7]

Quantitative Data:

| Parameter | Value | Reference |

| Analyte | Bortezomib | [4] |

| Internal Standard | Bortezomib-D3 | [4] |

| Mass Transition (Bortezomib) | m/z 367.3 → 226.3 | [4] |

| Mass Transition (Bortezomib-D3) | m/z 370.3 → 229.2 | [4] |

| Linearity Range | 2 to 1000 ng/ml | [4] |

| Average Extraction Recovery | 82.71% | [4] |

Carbon-14 Labeled Bortezomib ([¹⁴C]Bortezomib)

[¹⁴C]Bortezomib is a crucial tool for ADME studies, allowing for the sensitive and accurate tracking of the drug and its metabolites in vivo.[2][3] The synthesis of ¹⁴C-labeled compounds typically involves introducing the ¹⁴C isotope at a late stage to maximize efficiency and minimize the handling of radioactive materials.

Experimental Protocol (Conceptual):

The synthesis would likely involve a commercially available ¹⁴C-labeled precursor, such as a ¹⁴C-labeled amino acid, which would then be incorporated into the Bortezomib structure using established synthetic methodologies.[6] The final product would be purified using techniques like High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity.

Quantitative Data:

| Parameter | Typical Value |

| Specific Activity | > 50 mCi/mmol |

| Radiochemical Purity | > 98% |

Boron-10 Enriched Bortezomib ([¹⁰B]Bortezomib)

Bortezomib naturally contains boron isotopes, primarily ¹¹B and ¹⁰B. For BNCT applications, Bortezomib is enriched with the ¹⁰B isotope. This involves using a ¹⁰B-enriched starting material, such as ¹⁰B-boric acid, in the synthesis of the boronic acid precursor.

Mechanism of Action and Associated Signaling Pathways

Bortezomib's primary mechanism of action is the reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[1] This inhibition disrupts multiple signaling cascades within the cancer cell, ultimately leading to apoptosis.

The Ubiquitin-Proteasome Pathway and Bortezomib Inhibition

The ubiquitin-proteasome system is a critical cellular machinery for protein degradation. Proteins targeted for degradation are first tagged with ubiquitin molecules. The ubiquitinated protein is then recognized and degraded by the 26S proteasome. Bortezomib specifically inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.

Caption: Bortezomib inhibits the 26S proteasome.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of cell survival, proliferation, and inflammation. In many cancers, this pathway is constitutively active, promoting tumor growth. Bortezomib inhibits the degradation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB from translocating to the nucleus and activating its target genes.[4][8]

Caption: Bortezomib inhibits NF-κB activation.

Induction of the Unfolded Protein Response (UPR)

The accumulation of ubiquitinated proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR).[6][9] While initially a pro-survival response, prolonged ER stress triggers apoptosis. Key players in the UPR include PERK, IRE1, and ATF6.

Caption: Bortezomib induces the UPR.

Activation of Apoptotic Pathways

Bortezomib induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] Key events include the upregulation of the pro-apoptotic protein Noxa, the release of cytochrome c from mitochondria, and the activation of caspases.

Caption: Bortezomib triggers apoptosis.

Pharmacokinetics of Bortezomib

Bortezomib is administered intravenously or subcutaneously and exhibits a rapid distribution phase followed by a longer elimination phase.[12]

| Parameter | Value (IV Administration) | Reference |

| Dose | 1.0 mg/m² and 1.3 mg/m² | |

| Mean Cmax (1.0 mg/m²) | 57 ng/mL | |

| Mean Cmax (1.3 mg/m²) | 112 ng/mL | |

| Mean Total Body Clearance (First Dose) | 102 - 112 L/h | |

| Mean Total Body Clearance (Repeat Dosing) | 15 - 32 L/h | |

| Mean Elimination Half-life (Repeat Dosing) | 40 - 193 hours (1.0 mg/m²) and 76 - 108 hours (1.3 mg/m²) |

Conclusion

Isotopic labeling of Bortezomib is a powerful and essential methodology for advancing our understanding of this important anticancer agent. From defining its metabolic fate and pharmacokinetic profile to its use as a critical tool in bioanalytical assays, isotopically labeled Bortezomib continues to be of high significance to researchers and drug development professionals. The intricate signaling pathways affected by Bortezomib highlight its multifaceted mechanism of action and provide a basis for the development of novel therapeutic strategies. This technical guide serves as a foundational resource for scientists working with and exploring the potential of isotopically labeled Bortezomib.

References

- 1. Bortezomib synthesis - chemicalbook [chemicalbook.com]

- 2. Phenotypic and functional characterization of a bortezomib resistant multiple myeloma cell line by flow and mass cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]

- 7. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Bortezomib Trimer-d15 vs. Bortezomib Monomer: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bortezomib, a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma, is a potent and reversible proteasome inhibitor. In its solid, lyophilized state, bortezomib exists as a cyclic trimer boroxine. Upon reconstitution in an aqueous solution, this trimer rapidly equilibrates to its biologically active form: the monomeric boronic acid. The deuterated analog, bortezomib trimer-d15, is primarily utilized as an internal standard for pharmacokinetic and analytical studies using mass spectrometry.

This technical guide provides an in-depth comparison of the biological activities of the bortezomib monomer and, by extension, its trimeric precursor. It is widely understood that the biological effects of the bortezomib trimer are mediated through its conversion to the active monomer. Direct comparative studies quantifying the biological activity of the stable trimer-d15 versus the monomer are not available in the current scientific literature. The data presented herein pertains to the bortezomib monomer, which is the pharmacologically active species.

The Trimer-Monomer Equilibrium

Bortezomib is commercially supplied as a lyophilized powder, which exists as a stable, cyclic boroxine trimer. This trimeric form is a chemical anhydride of the boronic acid. When reconstituted with a saline solution for administration, the trimer undergoes hydrolysis to form the active bortezomib monomer. This equilibrium is crucial for the drug's activity, as only the monomer can bind to the active site of the proteasome.

Quantitative Biological Activity of Bortezomib Monomer

The biological activity of bortezomib is primarily defined by its ability to inhibit the proteasome and induce cytotoxicity in cancer cells. The following tables summarize key quantitative data from various studies.

Table 1: Proteasome Inhibition

| Parameter | Value | Cell/System | Reference |

| Ki (20S proteasome) | 0.6 nM | Purified 20S proteasome | [1] |

| Proteasome Inhibition | >75% | Whole blood samples (in vivo) | [2] |

Table 2: Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 20 | Not Specified | |

| SK-BR-3 | Breast Cancer | ~5 | 72 | [3] |

| BT-474 | Breast Cancer | ~1000 | 72 | [3] |

| SCC-15 | Head and Neck Cancer | ~10 | 48 | [4] |

| FaDu | Head and Neck Cancer | ~25 | 48 | [4] |

Experimental Protocols

20S Proteasome Inhibition Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified 20S proteasome

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Fluorogenic Substrate (e.g., Suc-LLVY-AMC)

-

Bortezomib (monomer) solution

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of bortezomib in assay buffer.

-

In a microplate, add the bortezomib dilutions to the wells.

-

Add purified 20S proteasome to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

Calculate the rate of substrate cleavage and determine the inhibitory concentration (e.g., IC₅₀) or the inhibition constant (Kᵢ).

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Bortezomib (monomer) solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of bortezomib and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Signaling Pathways Affected by Bortezomib

Bortezomib's inhibition of the proteasome leads to the dysregulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of cell survival and proliferation. In many cancers, this pathway is constitutively active. Bortezomib inhibits the degradation of IκB, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.[5]

Unfolded Protein Response (UPR) and Apoptosis

Cancer cells, particularly multiple myeloma cells, produce large amounts of proteins and are thus highly reliant on the proteasome to clear misfolded or unfolded proteins. Bortezomib-induced proteasome inhibition leads to the accumulation of these proteins, causing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).[6] Prolonged UPR activation triggers apoptosis through the upregulation of pro-apoptotic proteins like NOXA and the cleavage of anti-apoptotic proteins like Mcl-1.[7]

Conclusion

Bortezomib's biological activity is attributed to its monomeric form, which effectively inhibits the 26S proteasome. The trimeric form, including the deuterated this compound, serves as a stable prodrug that readily converts to the active monomer in solution. The inhibition of the proteasome by bortezomib disrupts critical cellular processes, including the NF-κB signaling pathway and the unfolded protein response, ultimately leading to apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and professionals in the field of drug development. Further studies directly comparing the kinetics and potency of the trimer and monomer forms could provide additional insights into the pharmacology of this important therapeutic agent.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopioneer.com.tw [biopioneer.com.tw]

- 3. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro cytotoxic effect of proteasome inhibitor bortezomib in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. In Vitro Low-Bortezomib Doses Induce Apoptosis and Independently Decrease the Activities of Glutathione S-Transferase and Glutathione Peroxidase in Multiple Myeloma, Taking into Account the GSTT1 and GSTM1 Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]

Bortezomib Trimer-d15: A Technical Guide for Proteasome Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bortezomib and its deuterated analogue, Bortezomib trimer-d15, in the context of proteasome inhibition studies. Bortezomib is a potent and reversible proteasome inhibitor, and its deuterated form serves as a crucial internal standard for quantitative analysis.

Introduction to Bortezomib and Proteasome Inhibition

Bortezomib is a dipeptide boronic acid derivative that functions as a highly selective inhibitor of the 26S proteasome, a key component of the cellular machinery responsible for degrading ubiquitinated proteins.[1][2] By reversibly binding to the chymotrypsin-like active site on the β5 subunit of the 20S proteasome core, Bortezomib disrupts the normal protein degradation process.[3][4][5] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of cellular events including cell cycle arrest and apoptosis, making it an effective anti-cancer agent.[1][6][7]

In its solid, lyophilized state, Bortezomib exists as a stable trimeric boroxine.[2] Upon reconstitution in an aqueous solution, this trimer dissociates into the active monomeric boronic acid form. The deuterated version, this compound, is primarily utilized as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Bortezomib.

Quantitative Data: In Vitro Efficacy of Bortezomib

| Cell Line Type | Cell Line(s) | IC50 (nM) | Reference |

| Multiple Myeloma | Various | 3 - 20 | [8] |

| Non-Small Cell Lung Cancer | Various | 5 - 83 | [9] |

Mechanism of Action and Signaling Pathways

Bortezomib's primary mechanism of action involves the inhibition of the 26S proteasome, leading to the stabilization and accumulation of numerous intracellular proteins. This disruption of protein homeostasis affects multiple signaling pathways critical for cancer cell survival and proliferation.

One of the key pathways affected is the NF-κB signaling cascade.[6][10] By preventing the degradation of IκBα, an inhibitor of NF-κB, Bortezomib effectively blocks the pro-survival signals mediated by NF-κB.[10] Furthermore, the accumulation of pro-apoptotic proteins, such as NOXA, and tumor suppressors, like p53 and p27, contributes to the induction of apoptosis.[7][8]

Experimental Protocols

General Proteasome Activity Assay

This protocol provides a general framework for measuring the chymotrypsin-like activity of the proteasome in cell lysates, which can be adapted for studies involving this compound.

Materials:

-

Cells of interest

-

Bortezomib or Bortezomib-d15 solution of known concentration

-

Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[11]

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Microplate fluorometer

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA or Bradford)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with varying concentrations of Bortezomib or a vehicle control for a specified duration.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Proteasome Activity Measurement: a. In a microplate, add a standardized amount of protein lysate to the proteasome activity assay buffer. b. Add the fluorogenic substrate to initiate the reaction. c. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) at 37°C.[11]

-

Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) and normalize it to the protein concentration. Compare the activity in Bortezomib-treated samples to the vehicle control to determine the extent of inhibition.

Synthesis of Bortezomib

The synthesis of Bortezomib is a multi-step process. One convergent approach involves the coupling of N-Boc-L-phenylalanine with a chiral boronic ester intermediate.[12] The Boc protecting group is then cleaved, followed by coupling with pyrazinecarboxylic acid.[12] Finally, the chiral auxiliary is removed via transesterification to yield Bortezomib, which is often isolated as its trimeric anhydride.[12] The synthesis of the deuterated analogue, Bortezomib-d15, would involve the use of deuterated L-phenylalanine in the initial steps.

Experimental Workflow for Proteasome Inhibition Studies

The following diagram outlines a typical workflow for investigating the effects of Bortezomib on proteasome activity and downstream cellular processes.

Conclusion

Bortezomib is a cornerstone for studying the ubiquitin-proteasome system and serves as a vital therapeutic agent. This compound is an indispensable tool for the accurate quantification of the drug in various matrices. This guide provides a foundational understanding of the technical aspects required for utilizing these compounds in proteasome inhibition research. While the biological activity of the deuterated form is presumed to be equivalent to the parent compound, researchers should consider this as a variable in their experimental design.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bortezomib synthesis - chemicalbook [chemicalbook.com]

- 7. The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The proteasomal and apoptotic phenotype determine bortezomib sensitivity of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. luxembourg-bio.com [luxembourg-bio.com]

Preliminary In Vitro Studies with Bortezomib Trimer-d15: A Technical Guide

Disclaimer: This document provides a technical overview of the anticipated in vitro biological activity of Bortezomib trimer-d15. As a deuterated, trimeric anhydride form of Bortezomib, it is primarily intended for use as an internal standard in analytical applications. Direct in vitro studies on this compound are not extensively available in public literature. The following data and protocols are therefore based on the well-established in vitro profile of Bortezomib. It is presumed that upon reconstitution, this compound hydrolyzes to the active monomeric boronic acid, exhibiting a biological mechanism of action identical to that of Bortezomib.

Introduction

Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a critical component of the ubiquitin-proteasome pathway (UPP) responsible for the degradation of intracellular proteins. By targeting the chymotrypsin-like activity of the proteasome, Bortezomib disrupts cellular homeostasis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1][2] This mechanism has established Bortezomib as a cornerstone therapy for multiple myeloma and other hematological malignancies.[1] This guide summarizes key in vitro data and experimental methodologies relevant to the study of Bortezomib's biological effects.

Mechanism of Action: The Ubiquitin-Proteasome Pathway

Bortezomib's primary molecular target is the 20S core of the 26S proteasome.[2] Specifically, it reversibly binds to the β5 subunit, which harbors the chymotrypsin-like proteolytic activity.[3] This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation. A key consequence is the stabilization of the inhibitor of kappa B (IκBα), which sequesters the transcription factor NF-κB in the cytoplasm, thereby inhibiting its pro-survival signaling.[1][4] The accumulation of pro-apoptotic factors and cell cycle regulators (e.g., p53, p21, p27) further contributes to its cytotoxic effects.[4][5]

Quantitative In Vitro Data

The cytotoxic and anti-proliferative effects of Bortezomib have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table 1: Bortezomib IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |

| Ela-1 | Feline Injection Site Sarcoma | 48 | 17.46 |

| Hamilton | Feline Injection Site Sarcoma | 48 | 19.48 |

| Kaiser | Feline Injection Site Sarcoma | 48 | 21.38 |

| PC-3 | Prostate Cancer | 48 | 20 |

| B16F10 | Melanoma | Not Specified | 2.46 |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not Specified | 12 |

| MOLT4 | T-cell Acute Lymphoblastic Leukemia | Not Specified | 4 |

| CEM | T-cell Acute Lymphoblastic Leukemia | Not Specified | 4 |

| 595 | Mouse Myeloma | 48 | 22-32 |

| 589 | Mouse Myeloma | 48 | 22-32 |

| 638 | Mouse Myeloma | 48 | 22-32 |

| Data compiled from multiple sources.[2][6][7][8][9] |

Table 2: Proteasome Inhibition by Bortezomib in FISS Cell Lines

| Cell Line | Bortezomib Conc. (nM) | % Reduction in Proteasome Activity |

| Ela-1 | 2 | 25.8% |

| 8 | 52.3% | |

| 20 | 90.9% | |

| Kaiser | 2 | 20.1% |

| 8 | 41.0% | |

| 20 | 70.0% | |

| Data from a study on Feline Injection Site Sarcoma (FISS) cell lines.[6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Bortezomib's in vitro effects.

Cell Viability (Cytotoxicity) Assay

This protocol determines the concentration of Bortezomib that inhibits cell viability. The MTT assay is a common colorimetric method.[10][11]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 0.5 x 10⁴ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[11]

-

Drug Treatment: Treat cells with a serial dilution of Bortezomib (e.g., 0.1 nM to 50 nM) and a vehicle control (e.g., DMSO).[11][12]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]

-

Measurement: Read the absorbance at 550-570 nm using a microplate spectrophotometer.[11][13]

-

Analysis: Normalize the absorbance values to the vehicle control and calculate IC50 values using non-linear regression analysis.[2]

Apoptosis Assay via Flow Cytometry

This method quantifies the extent of apoptosis induced by Bortezomib using Annexin V and Propidium Iodide (PI) staining.

-

Treatment: Treat cells with Bortezomib at various concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Proteasome Activity Assay

This assay measures the inhibition of the proteasome's chymotrypsin-like activity in live cells.[6][14]

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat cells with varying concentrations of Bortezomib for a specified duration (e.g., 1-15 hours).[6][15]

-

Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to the cells.[16]

-

Incubation: Incubate for 1-3 hours at 37°C to allow for substrate cleavage by active proteasomes.[6]

-

Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer (e.g., excitation ~380 nm, emission ~460 nm).[16]

-

Data Analysis: Calculate the percentage of proteasome inhibition relative to untreated control cells.

Apoptotic Signaling Pathway

Bortezomib triggers apoptosis through the intrinsic (mitochondrial) pathway. The accumulation of pro-apoptotic proteins like p53, Bax, and Bak, coupled with the inhibition of NF-κB's anti-apoptotic signaling, leads to mitochondrial outer membrane permeabilization.[3] This releases cytochrome c, which activates a caspase cascade (caspase-9, caspase-3), ultimately leading to programmed cell death.[4][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Combined effects of the proteasome inhibitor bortezomib and Hsp70 inhibitors on the B16F10 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bortezomib enhances cytotoxicity of ex vivo expanded gamma delta (γδ) T cells against AML and T-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. ashpublications.org [ashpublications.org]

- 15. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

Bortezomib Trimer-d15: An In-Depth Technical Guide for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bortezomib trimer-d15, a critical research tool in the field of oncology. This document details its core applications, mechanism of action, and provides explicit experimental protocols for its use.

Introduction: Understanding Bortezomib and its Deuterated Analog

Bortezomib is a potent and reversible proteasome inhibitor, the first of its class to be approved for clinical use in treating multiple myeloma and mantle cell lymphoma.[1][2][3][4] It is a dipeptide boronic acid that primarily targets the chymotrypsin-like activity of the 26S proteasome.[5][6] This inhibition disrupts the degradation of intracellular proteins, leading to cell cycle arrest and apoptosis in cancer cells.[4][7]

In its solid, lyophilized state, bortezomib exists as a trimeric boroxine.[5][6] However, upon reconstitution in an aqueous solution, it converts to its biologically active monomeric boronic acid form.[5][6][8]

This compound is a stable, deuterium-labeled version of the bortezomib trimer.[9][10] The key application of this isotopic analog is its use as an internal standard for the accurate quantification of bortezomib in biological matrices using mass spectrometry.[5] The deuterium labeling results in a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled bortezomib during analysis, while exhibiting nearly identical chemical and chromatographic behavior.[11][12]

Mechanism of Action: Targeting the Ubiquitin-Proteasome Pathway

Bortezomib's primary mechanism of action is the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP). The UPP is crucial for the degradation of ubiquitinated proteins, which are involved in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and angiogenesis.[1][4][7]

By inhibiting the proteasome, bortezomib prevents the degradation of pro-apoptotic factors and tumor suppressor proteins. One of the key pathways affected is the NF-κB signaling cascade. Bortezomib blocks the degradation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB from translocating to the nucleus and promoting the transcription of genes involved in cell survival and proliferation.[2][7] The accumulation of these regulatory proteins disrupts cellular homeostasis and triggers programmed cell death.

References

- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The proteasome 20S chymotrypsin-like activity evaluation [bio-protocol.org]

- 3. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cjhp-online.ca [cjhp-online.ca]

- 5. Proteasome activity assay [bio-protocol.org]

- 6. caymanchem.com [caymanchem.com]

- 7. ijpbs.com [ijpbs.com]

- 8. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.in]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bortezomib Quantification Using Bortezomib Trimer-d15 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib is a potent proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma. Accurate quantification of bortezomib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, as they compensate for variations in sample preparation and instrument response.

This document provides a detailed protocol for the quantification of bortezomib in human plasma using Bortezomib trimer-d15 as an internal standard. In its solid, lyophilized form, bortezomib exists as a trimeric boroxine.[1][2] It is presumed that the this compound, upon reconstitution in an appropriate solvent, will dissociate into its monomeric Bortezomib-d5 form, which is the species that will be analyzed by LC-MS/MS. This protocol is based on established methods for bortezomib quantification using other deuterated internal standards.[3][4]

Experimental Protocols

Materials and Reagents

-

Bortezomib reference standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (K2-EDTA)

-

Ultrapure water

Stock and Working Solutions

-

Bortezomib Stock Solution (1 mg/mL): Accurately weigh and dissolve bortezomib in methanol.

-

Internal Standard Stock Solution (1 mg/mL of Bortezomib-d5 equivalent): Accurately weigh and dissolve this compound in methanol. Note: The concentration should be calculated based on the monomeric Bortezomib-d5 molecular weight.

-

Working Solutions: Prepare serial dilutions of the bortezomib stock solution in 50% methanol to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.2 to 20.0 ng/mL.[5] Prepare working solutions of the internal standard in methanol.

Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Spike 10 µL of the appropriate bortezomib working solution into the calibration and QC tubes. Add 10 µL of 50% methanol to the blank and unknown sample tubes.

-

Add 50 µL of the internal standard working solution (e.g., 5 µg/mL of Bortezomib-d5) to all tubes except the blank.[3]

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.[3]

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase.[3]

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| MRM Transitions | See Table 2 |

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.999 |

| LLOQ (ng/mL) | S/N > 10 | 0.2 |

| Intra-day Precision (%CV) | < 15% | < 10.7% |

| Inter-day Precision (%CV) | < 15% | < 12.5% |

| Accuracy (%RE) | ± 15% | < 12.5% |

| Recovery (%) | Consistent and reproducible | 87.3 - 100.2% |

| Matrix Effect (%) | < 15% | < 13.2% |

| (Data adapted from a representative study for bortezomib analysis)[5] |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bortezomib | 385.2 | 258.1 | 20 |

| Bortezomib-d5 | 390.2 | 263.1 | 20 |

| (Note: The m/z values for Bortezomib-d5 are predicted based on the structure and may require optimization.) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of bortezomib in plasma.

Bortezomib Trimer to Monomer Dissociation

Caption: Dissociation of this compound into its monomeric form in solution.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Bortezomib-d15 - Biochemicals - CAT N°: 22367 [bertin-bioreagent.com]

- 3. japsonline.com [japsonline.com]

- 4. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bortezomib Trimer-d15 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Bortezomib trimer-d15 as an internal standard in pharmacokinetic (PK) studies of Bortezomib. Detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with relevant pharmacokinetic data and metabolic pathways.

Introduction

Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action involves the reversible inhibition of the chymotrypsin-like activity of the 26S proteasome in mammalian cells, leading to cell cycle arrest and apoptosis.[2][3] In the solid state, Bortezomib exists as a trimeric boroxine, a cyclic anhydride of the boronic acid.[2][3][4]

Accurate quantification of Bortezomib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a stable isotope-labeled internal standard is best practice for quantitative bioanalysis using LC-MS/MS, as it compensates for variability in sample preparation and matrix effects. This compound, a deuterated analog of the Bortezomib trimer with fifteen deuterium atoms on the phenyl rings of the phenylalanine moieties, serves as an ideal internal standard for such studies.[5][6]

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Bortezomib administered intravenously to patients with multiple myeloma. These values can be used as a reference for studies utilizing this compound for accurate quantification.

Table 1: Pharmacokinetic Parameters of Intravenous Bortezomib (1.3 mg/m²)

| Parameter | Value | Reference |

| Maximum Plasma Concentration (Cmax) | 266 ± 77.5 ng/mL (Day 11) | [7] |

| Area Under the Curve (AUClast) | 230 ± 147 ng·h/mL | [7] |

| Volume of Distribution (Vz) | Not Assessable (due to protracted terminal phase) | [7] |

| Systemic Clearance | Not Assessable (due to protracted terminal phase) | [7] |

| Half-life (t1/2) | Not Assessable (due to protracted terminal phase) | [7] |

Table 2: Dose-Normalized Pharmacokinetic Parameters of Bortezomib in Patients with Varying Hepatic Function

| Hepatic Function | Dose-Normalized AUC0-tlast (% of Normal) | Reference |

| Normal | 100% | [8] |

| Mild Impairment | No significant change | [8] |

| Moderate Impairment | ~160% (Day 8) | [8] |

| Severe Impairment | ~160% (Day 8) | [8] |

Experimental Protocols

Protocol 1: Quantification of Bortezomib in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the sensitive and selective quantification of Bortezomib in human plasma.

1. Materials and Reagents:

-

Bortezomib analytical standard

-

This compound (Internal Standard, IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Captiva) or protein precipitation plates

2. Sample Preparation (Protein Precipitation Method):

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bortezomib: m/z 385.2 → 258.1

-

This compound (as monomer in solution): m/z 400.2 → 273.1

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

4. Data Analysis:

-

Quantify Bortezomib concentration by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Bortezomib in the unknown samples by interpolating from the calibration curve.

Visualizations

Metabolic Pathway of Bortezomib

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Bortezomib boronic anhydride | C57H69B3N12O9 | CID 60071654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C57H69B3N12O9 | CID 145875778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bortezomib-d15 - Biochemicals - CAT N°: 22367 [bertin-bioreagent.com]

- 7. Pharmacokinetic study of bortezomib administered intravenously in Taiwanese patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Application of Bortezomib Trimer-d15 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma. In its solid state, Bortezomib exists as a trimeric boroxine, which, upon reconstitution, hydrolyzes to the active monomeric boronic acid. Understanding the metabolic fate of Bortezomib is crucial for optimizing its therapeutic use and managing drug-drug interactions. Bortezomib trimer-d15, a stable isotope-labeled internal standard, is a critical tool in the accurate quantification of Bortezomib and its metabolites in various biological matrices during drug metabolism and pharmacokinetic (DMPK) studies. This document provides detailed application notes and protocols for its use.

Bortezomib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2C19, and CYP1A2 being the major contributors.[1][2] The principal metabolic pathway is oxidative deboronation, leading to the formation of pharmacologically inactive metabolites.[2][3] Accurate quantification of the parent drug and its metabolites is essential for characterizing its pharmacokinetic profile. Deuterated internal standards like this compound are preferred for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they exhibit similar chemical and physical properties to the analyte, ensuring high accuracy and precision.[4]

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Bortezomib

| Parameter | Value | Reference |

| Plasma Protein Binding | ~83% | [1] |

| Volume of Distribution (Vd) | 721 - 1270 L | [5] |

| Terminal Half-life (t½) | >40 hours (single dose) | [3] |

| Clearance (CL) | Rapid | [6] |

| Major Metabolizing Enzymes | CYP3A4, CYP2C19, CYP1A2 | [1][2] |

| Minor Metabolizing Enzymes | CYP2D6, CYP2C9 | [1] |

| Major Metabolites | M1, M2, M4 (in human plasma) | [6] |

Table 2: IC50 Values for CYP Inhibition by Bortezomib and its Metabolites

| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4/5 | Reference |

| Bortezomib | >30 µM | >30 µM | ~18.0 µM | >30 µM | >30 µM | [7] |

| Metabolite M1 | >30 µM | ~11.5 µM | ~10.0 µM | >30 µM | >30 µM | [7] |

| Metabolite M2 | >30 µM | >30 µM | ~13.2 µM | >30 µM | >30 µM | [7] |

| Metabolite M3 | >30 µM | >30 µM | >30 µM | >30 µM | >30 µM | [7] |

| Metabolite M4 | >30 µM | >30 µM | >30 µM | >30 µM | >30 µM | [7] |

Experimental Protocols

Protocol 1: In Vitro Metabolism of Bortezomib using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of Bortezomib and identify its metabolites in an in vitro system.

Materials:

-

Bortezomib

-

This compound (for use as an internal standard in analysis)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of Bortezomib in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mM.

-

In a microcentrifuge tube, pre-warm a mixture containing phosphate buffer (pH 7.4) and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Add the Bortezomib stock solution to the pre-warmed microsome mixture to achieve a final substrate concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200-500 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound at a fixed concentration, e.g., 100 nM).

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining Bortezomib and identify the formed metabolites.

-

The use of this compound as an internal standard will correct for variations in sample processing and instrument response.

-

Protocol 2: Sample Preparation and LC-MS/MS Analysis for Quantification of Bortezomib in Plasma

This protocol describes the extraction and quantification of Bortezomib from plasma samples, a crucial step in pharmacokinetic studies.

Materials:

-

Plasma samples containing Bortezomib

-

This compound stock solution (as internal standard)

-

Acetonitrile with 0.1% formic acid (Protein precipitation solution)

-

Microcentrifuge tubes or 96-well protein precipitation plates

-

Centrifuge

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Thawing and Spiking:

-

Thaw the plasma samples on ice.

-

To a 100 µL aliquot of each plasma sample, add a small volume (e.g., 10 µL) of the this compound internal standard solution to achieve a final concentration of, for example, 100 ng/mL.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each plasma sample.

-

Vortex the samples for 2 minutes to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at 4000 rpm for 15 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

-

Chromatographic Conditions (Example):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient elution at a flow rate of 0.4 mL/min.

-

-

Mass Spectrometry Conditions (Example using ESI+):

-

Monitor the specific precursor-to-product ion transitions for Bortezomib and this compound.

-

Example transitions: Bortezomib (m/z 385.2 → 256.1), this compound (m/z-specific transition to be determined based on the labeled positions). A validated method for Bortezomib and its D3 internal standard used transitions of m/z 367.3 → 226.3 and m/z 370.3 → 229.2, respectively.[8]

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Bortezomib to this compound against the concentration of Bortezomib standards.

-

Determine the concentration of Bortezomib in the unknown samples from the calibration curve.

-

Mandatory Visualization

Caption: Metabolic pathway of Bortezomib and the role of its deuterated trimer.

Caption: Workflow for in vitro and in vivo drug metabolism studies of Bortezomib.

References

- 1. Pharmacokinetics and Safety of Bortezomib in Patients with Advanced Malignancies and Varying Degrees of Liver Dysfunction: Phase 1 NCI Organ Dysfunction Working Group Study NCI-6432 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of drug-drug interaction potential of bortezomib in vivo in female Sprague-Dawley rats and in vitro in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

Application Notes and Protocols for Preparing Stock Solutions of Bortezomib Trimer-d15

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Bortezomib trimer-d15, a deuterated, stable isotope-labeled form of the proteasome inhibitor Bortezomib. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in basic research and drug development.

Physicochemical and Solubility Data

This compound is typically supplied as a lyophilized solid. In this state, it exists as a trimeric boroxine. Upon dissolution, it converts to the monomeric deuterated bortezomib (boronic acid form) in solution[1][2]. Understanding the solubility and stability of this compound is paramount for preparing accurate stock solutions.

| Property | Value | Source |

| Molecular Formula | C₅₇H₅₄D₁₅B₃N₁₂O₉ | [1] |

| Molecular Weight | 1113.8 g/mol | [1] |

| Appearance | White to off-white lyophilized powder or crystalline solid | [3] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Storage of Solid | -20°C | [1] |

| Stability of Solid | ≥ 4 years at -20°C | [1] |

Recommended Solvents and Storage

For research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound[1]. For applications where DMSO may interfere with the experimental system, methanol can be used as an alternative solvent[1].

Aqueous solutions of Bortezomib are sparingly soluble and less stable. Therefore, it is recommended to prepare a high-concentration stock in an organic solvent and then dilute it to the final working concentration in the desired aqueous buffer or cell culture medium immediately before use.

| Solvent | Recommended Use | Storage of Stock Solution |

| DMSO | Primary solvent for high-concentration stock solutions. | Store at -20°C for up to 3 months. |

| Methanol | Alternative solvent for stock solutions. | Store at -20°C for up to 3 months. |

| Aqueous Buffers | For preparing working solutions from stock. | Prepare fresh for each experiment; do not store for more than one day. |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various in vitro assays.

Materials:

-

This compound (lyophilized solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Calibrated precision micropipettes and sterile tips

Procedure:

-

Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Reconstitution: Carefully open the vial of this compound. Based on the amount of substance provided by the manufacturer (e.g., 1 mg), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 1113.8 g/mol ):

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

Volume (µL) = ((0.001 g / 1113.8 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 89.8 µL

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

-

Vortexing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.

Stability of Reconstituted Solutions: